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Compound Name:

4-(((4-

Chlorophenyl)thio)methyl)piperidin

e hydrochloride

CAS No.: 1211431-11-6

Cat. No.: B1455778

Get Quote

An In-depth Technical Guide to 4-(((4-Chlorophenyl)thio)methyl)piperidine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of 4-(((4-
Chlorophenyl)thio)methyl)piperidine hydrochloride, a heterocyclic compound of significant

interest in medicinal chemistry and neuroscience research. While detailed experimental data

for this specific molecule is not extensively published, this document consolidates available

information and provides expert-driven insights into its chemical properties, a plausible

synthetic pathway, analytical characterization methods, and its pharmacological context based

on structure-activity relationships of related compounds. This guide is intended for researchers,

chemists, and drug development professionals investigating novel modulators of monoamine

transporter systems.

Chemical Identity and Physicochemical Properties
4-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride belongs to the piperidine class of

compounds, which are foundational scaffolds in numerous pharmaceuticals.[1][2] The structure
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features a central piperidine ring linked via a methylene thioether bridge to a 4-chlorophenyl

group. The hydrochloride salt form enhances stability and aqueous solubility, making it suitable

for biological assays.

Nomenclature and Structure
The precise arrangement of its functional groups is critical to its potential biological activity. Key

identifiers are summarized below.

Identifier Value Source

IUPAC Name

4-(((4-

chlorophenyl)thio)methyl)piperi

dine hydrochloride

-

CAS Number 1211431-11-6 [3][4][5][6]

Molecular Formula C₁₂H₁₇Cl₂NS -

Molecular Weight 278.24 g/mol -

Canonical SMILES
C1CNCC(C1)CSC2=CC=C(C=

C2)Cl.Cl
-

Physicochemical Properties
Experimentally determined physicochemical data for this compound are not widely available in

peer-reviewed literature. The properties of hydrochloride salts of piperidine derivatives are

typically crystalline solids with moderate to high melting points and solubility in polar solvents

like water, ethanol, and DMSO.
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Property Value Notes

Appearance White to off-white solid Predicted

Melting Point Not available -

Boiling Point Not available -

Solubility
Soluble in Water, DMSO,

Methanol

Predicted based on

hydrochloride salt form

Proposed Synthesis and Purification
While a specific published synthesis for 4-(((4-Chlorophenyl)thio)methyl)piperidine
hydrochloride is not available, a logical and robust synthetic route can be proposed based on

established chemical principles, such as nucleophilic substitution. The key step involves the

formation of the thioether bond.

Synthetic Pathway Overview
A plausible two-step synthesis begins with commercially available starting materials. The first

step is an S-alkylation reaction between 4-chlorothiophenol and a protected piperidine-4-yl-

methanol derivative (e.g., a tosylate or mesylate) to form the thioether linkage. The second step

involves deprotection (if necessary) and subsequent formation of the hydrochloride salt. An

alternative, more direct approach involves the reaction of 4-chlorothiophenol with 4-

(chloromethyl)piperidine.

The following diagram illustrates a proposed synthetic pathway.
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Step 1: S-Alkylation

Step 2: Salt Formation

Piperidine-4-yl-methanol 4-(Tosylmethyl)piperidine

Pyridine

Tosyl Chloride (TsCl)

4-(((4-Chlorophenyl)thio)methyl)piperidineNaH or K2CO3

4-Chlorothiophenol

Final Product:
4-(((4-Chlorophenyl)thio)methyl)

piperidine hydrochloride

HCl in Ether
or Isopropanol

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)
This protocol is a predictive methodology designed to be self-validating through in-process

checks.

Activation of the Alcohol:

Dissolve piperidine-4-yl-methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an

inert atmosphere (N₂ or Ar).

Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the

reaction with the sulfonyl chloride.

Add triethylamine (1.2 eq) followed by the dropwise addition of p-toluenesulfonyl chloride

(1.1 eq) dissolved in minimal DCM.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.

Monitor reaction completion by Thin Layer Chromatography (TLC). The disappearance of

the starting alcohol spot indicates completion.

Quench the reaction with water and perform a liquid-liquid extraction. Wash the organic

layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure to yield the tosylated intermediate.

Nucleophilic Substitution (Thioether Formation):

In a separate flask, dissolve 4-chlorothiophenol (1.0 eq) in a polar aprotic solvent like

dimethylformamide (DMF).

Add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. The evolution of

hydrogen gas indicates the formation of the thiolate anion, which is a potent nucleophile.

Once gas evolution ceases, add the tosylated piperidine intermediate (1.0 eq) dissolved in

DMF dropwise.

Heat the reaction to 60-80 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

After completion, cool the mixture and quench carefully with saturated ammonium chloride

solution.

Extract the product with ethyl acetate, wash the combined organic layers with water and

brine, dry, and concentrate.

Purify the crude product via column chromatography on silica gel.

Hydrochloride Salt Formation:

Dissolve the purified free base in a minimal amount of a suitable solvent like anhydrous

diethyl ether or ethyl acetate.

Add a solution of HCl in ether (e.g., 2 M) dropwise with stirring.

The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final

product.

Analytical Characterization
Confirming the identity and purity of the final compound is paramount. A combination of

spectroscopic and chromatographic techniques should be employed.

Expected Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons of the chlorophenyl ring (two doublets in the 7.0-7.5 ppm range), the methylene

bridge protons (~2.8-3.2 ppm), and the various protons of the piperidine ring. The protons

adjacent to the nitrogen will appear further downfield.

¹³C NMR: The carbon spectrum should show four distinct signals for the aromatic carbons,

one for the methylene bridge, and three or four signals for the piperidine carbons, depending

on symmetry.

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent

molecular ion peak [M+H]⁺ corresponding to the free base. The isotopic pattern for the two

chlorine atoms (one on the phenyl ring, one as the counter-ion) will be a key diagnostic

feature.

Quality Control Workflow
A rigorous QC process ensures the material is suitable for downstream biological experiments.

Synthesized
Crude Product

Purification
(Column Chromatography) Structure Confirmation

¹H NMR

Mass Spectrometry

Purity Assessment
(HPLC/UPLC >95%)

Final QC Approval
(Release for Assay)

Click to download full resolution via product page

Caption: Standard analytical workflow for compound validation.
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Pharmacological Context and Potential Applications
The structural motifs within 4-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride
strongly suggest its potential as a modulator of monoamine neurotransmitter transporters, such

as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine

transporter (NET). Piperidine-based structures are prevalent in a vast number of centrally

acting agents.[7][8]

Mechanism of Action Hypothesis
Compounds with a piperidine ring attached to an aromatic system are classic pharmacophores

for transporter ligands.[7] The 4-chlorophenyl moiety is a common feature in many selective

serotonin reuptake inhibitors (SSRIs) and dopamine reuptake inhibitors (DRIs). The thioether

linkage provides a flexible yet stable connection that can orient the aromatic ring within the

transporter's binding pocket. It is hypothesized that this compound acts as a competitive

inhibitor at the substrate binding site of one or more of these transporters, thereby blocking the

reuptake of neurotransmitters like dopamine from the synaptic cleft.

Structure-Activity Relationship (SAR) Context
The molecule can be deconstructed into key pharmacophoric elements, each contributing to its

potential affinity and selectivity.
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Pharmacophore Elements

Piperidine Ring
(Core Scaffold, Basicity)

Methylene Thioether Linker
(Spacing, Flexibility)

Connects to

HCl Salt
(Solubility, Stability)

Forms Salt with

4-Chlorophenyl Group
(Binding, Lipophilicity, Selectivity)

Connects to

Click to download full resolution via product page

Caption: Key structural components influencing biological activity.

Research on related N-benzylpiperidines has shown that electron-withdrawing groups, such as

chlorine, on the aromatic ring can be beneficial for high-affinity binding to the dopamine

transporter (DAT).[4] Therefore, this compound is a rational candidate for screening in DAT

binding and uptake inhibition assays.

Research Applications
Given its structural similarity to known dopamine transporter inhibitors, this compound is a

valuable tool for:

Neuroscience Research: Probing the structure and function of the dopamine transporter.

Drug Discovery: Serving as a lead compound or scaffold for the development of novel

therapeutics for conditions involving dopaminergic dysfunction, such as ADHD, depression,

or substance use disorders.
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Handling, Storage, and Safety
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat. Handle in a well-ventilated area or fume hood.

Storage: Store in a tightly sealed container in a cool, dry place, protected from light and

moisture. An inert atmosphere (argon or nitrogen) is recommended for long-term storage to

prevent potential oxidation of the thioether.

Safety: The toxicological properties have not been fully investigated. Assume the compound

is harmful if swallowed or inhaled and may cause skin and eye irritation. Refer to the Material

Safety Data Sheet (MSDS) from the supplier for detailed information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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